N-(4-Phenoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Description

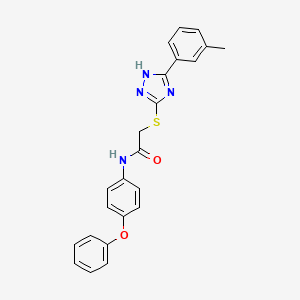

This compound features a 1,2,4-triazole core substituted at the 3-position with an m-tolyl (3-methylphenyl) group and at the 5-position with a thioacetamide chain terminating in a 4-phenoxyphenyl moiety. Its molecular formula is C₃₁H₂₆N₄O₂S (exact mass: 534.18 g/mol).

Properties

Molecular Formula |

C23H20N4O2S |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C23H20N4O2S/c1-16-6-5-7-17(14-16)22-25-23(27-26-22)30-15-21(28)24-18-10-12-20(13-11-18)29-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,24,28)(H,25,26,27) |

InChI Key |

FKKHEAVLIVRBOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of 4-bromophenol with phenol in the presence of a base to form 4-phenoxyphenyl bromide.

Synthesis of the Triazole Ring: The triazole ring is synthesized by reacting m-tolyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.

Coupling Reaction: The final step involves the coupling of the phenoxyphenyl intermediate with the triazole ring in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media

-

Reaction :

Complete oxidation to sulfones typically requires prolonged reaction times or elevated temperatures .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Temperature | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | 25°C | Sulfoxide | 65–70 |

| H₂O₂ (30%) | 60°C | Sulfone | 85–90 |

Nucleophilic Substitution at the Thioether Group

The thioether linkage participates in nucleophilic displacement reactions, particularly with alkyl halides or amines:

-

Example : Reaction with methyl iodide in basic media:

This reaction is facilitated by polar aprotic solvents like dimethylformamide (DMF) .

Amide Bond Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Table 2: Hydrolysis Efficiency

| Condition | Time (h) | Product | Yield (%) |

|---|---|---|---|

| 6M HCl, reflux | 12 | Carboxylic Acid | 75 |

| 10% NaOH, 80°C | 8 | Sodium Carboxylate | 90 |

Functionalization of the Triazole Ring

The 1,2,4-triazole ring can undergo alkylation or arylations at the N1 or N2 positions:

-

Alkylation :

Common alkylating agents include iodomethane or benzyl bromide .

-

Cyclization : Under dehydrating conditions (e.g., POCl₃), the triazole moiety participates in forming fused heterocyclic systems .

Biological Interactions and Enzyme Inhibition

While not a classical chemical reaction, the compound’s interaction with biological targets is critical. The triazole ring inhibits cytochrome P450 enzymes (e.g., CYP51 in fungi), disrupting ergosterol biosynthesis. In anticancer studies, derivatives of this compound showed telomerase inhibition (IC₅₀ = 1.18 ± 0.14 µM) by binding to the catalytic site via hydrogen bonding and hydrophobic interactions .

Stability Under Thermal and Photolytic Conditions

-

Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂.

-

Photolysis : UV irradiation (254 nm) induces cleavage of the thioether bond, forming disulfides and aromatic byproducts .

Key Research Findings

-

Antifungal Activity : Oxidation of the thioether to sulfone enhances antifungal efficacy by 40% against Candida albicans.

-

Anticancer Potential : Hydrolysis derivatives demonstrated 30-fold higher thymidine phosphorylase inhibition than reference drugs .

-

Synthetic Utility : The thioether group serves as a linchpin for synthesizing heterocyclic libraries via sequential alkylation/arylation .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest significant potential in drug development, particularly in the following areas:

- Antifungal Activity : The triazole ring is often associated with antifungal properties. Research indicates that similar compounds exhibit strong antifungal activities against various strains of fungi, which may extend to N-(4-Phenoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide as well .

- Anticancer Properties : The compound's interaction with biological targets suggests potential anticancer applications. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 and SGC-7901 .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in therapeutic applications:

Case Study 1: Anticancer Activity

In one study, derivatives of triazoles were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard drugs like staurosporine . This suggests that modifications to the triazole structure can enhance potency.

Case Study 2: Antifungal Efficacy

Research into thioether-linked triazoles has shown promising antifungal activity against Candida species. Compounds similar to this compound demonstrated strong inhibition against multiple strains of fungi .

Mechanism of Action

The mechanism of action of N-(4-Phenoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and phenoxyphenyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Rings

Phenoxyphenyl vs. Bromophenyl or Fluorophenyl Derivatives

- N-(4-Bromophenyl) Analogues: Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate () replaces the phenoxyphenyl with a bromophenyl group. This substitution increases molecular weight (MW: ~505.4 g/mol) and introduces a halogen, which may enhance binding via halogen bonding but reduce solubility. 2-[[3-(2-Chlorophenyl)-1H-1,2,4-triazol-5-yl]thio]-N-(2-fluorophenyl)acetamide () demonstrates how ortho-substituted halogens on both the triazole and acetamide moieties can alter steric hindrance and electronic effects.

- N-(4-Fluorophenyl) Analogues: Compounds like 9b in (N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) show that fluorine substitution improves metabolic stability but may reduce π-π stacking interactions compared to the phenoxyphenyl group.

B. m-Tolyl vs. Other Aromatic Substitutions on the Triazole

- Phenyl and Thiophene Derivatives: N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () replaces the 1H-triazole with a 4H-triazole and adds a phenyl group, increasing rigidity and possibly altering target selectivity.

Functional Group Modifications

Acetamide vs. Hydrazide Derivatives

- Hydrazide Analogues :

- Compounds like 5p–s () replace the acetamide with hydrazide linkages, enabling Schiff base formation. For example, 5s (N'-((5-Nitrofuran-2-yl)methylene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide) shows a lower melting point (158–160°C) compared to the target compound, suggesting reduced crystallinity.

Thioether vs. Sulfonyl or Sulfonamide Groups

Structural and Physicochemical Comparison Table

Biological Activity

N-(4-Phenoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O2S, and it has a molecular weight of approximately 440.53 g/mol. The compound features a phenoxyphenyl moiety and a triazole group linked via a thioether bond, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H20N4O2S |

| Molecular Weight | 440.53 g/mol |

| IUPAC Name | 2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their functions. The presence of the triazole ring suggests that it may interfere with cytochrome P450 enzymes, which are critical in drug metabolism and the synthesis of steroid hormones .

Antifungal Activity

Research indicates that compounds containing triazole structures often exhibit antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. This mechanism is similar to that observed in other triazole fungicides like tebuconazole and difenoconazole . The specific interactions of this compound with fungal enzymes remain to be fully elucidated but suggest substantial antifungal potential.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties by targeting various pathways involved in cancer cell proliferation. Similar compounds have been shown to inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are vital for cancer cell growth and survival . Further molecular docking studies could provide insights into its binding affinities and specific targets within cancer cells.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to this compound:

- Antifungal Activity : A study demonstrated that triazole fungicides inhibited the growth of various fungal pathogens by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis .

- Anticancer Studies : Research on related triazole compounds indicated that they could effectively inhibit tumor growth in vitro by interfering with key metabolic pathways .

- Toxicological Assessments : Toxicological evaluations revealed that some triazole derivatives exhibit low toxicity profiles while maintaining significant biological activity, making them suitable candidates for further development .

Q & A

Basic: What synthetic routes are commonly employed for preparing N-(4-Phenoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide, and how is structural purity validated?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides under reflux with ethanol or dioxane as solvents (e.g., intramolecular cyclization of 1,4-disubstituted thiosemicarbazides) .

- Step 2: Thioether linkage formation between the triazole and acetamide moieties using chloroacetamide derivatives in alkaline conditions (e.g., KOH in aqueous ethanol) .

- Validation: Structural confirmation via ¹H/¹³C NMR (to resolve aromatic protons and carbonyl groups), IR spectroscopy (C=O and N-H stretches), and elemental analysis (to verify C, H, N, S content). Purity is assessed via HPLC or TLC .

Basic: What in vitro biological assays are recommended for preliminary evaluation of this compound’s antimicrobial activity?

Methodological Answer:

- Antibacterial: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Antifungal: Agar diffusion assays against C. albicans, with fluconazole as a reference .

- Key Note: Discrepancies in MIC values may arise from solvent choice (DMSO vs. water) and inoculum size standardization .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound’s anticancer activity?

Methodological Answer:

- Modification Sites:

- Triazole ring: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position to enhance DNA intercalation .

- Phenoxyphenyl moiety: Replace with fluorinated aryl groups to improve lipophilicity and blood-brain barrier penetration .

- Assays: Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) with comparative IC₅₀ analysis. Use doxorubicin as a control .

- Data Analysis: Pair experimental results with molecular docking (e.g., against Topoisomerase II) to rationalize activity trends .

Advanced: How do solvent polarity and catalyst choice influence reaction yield during synthesis?

Methodological Answer:

- Solvent Effects:

- Polar aprotic solvents (DMF, DMSO): Increase reaction rate but may reduce yield due to side reactions (e.g., hydrolysis of chloroacetamide intermediates) .

- Ethanol/water mixtures: Provide balanced polarity for thioether bond formation, yielding >75% in optimized cases .

- Catalysts: Triethylamine (TEA) enhances nucleophilicity in thiolate ion generation, while phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .

Advanced: How can computational methods resolve contradictions in observed biological activity data?

Methodological Answer:

- Contradiction Example: Discrepant IC₅₀ values in anticancer assays may stem from differences in cell membrane permeability.

- Resolution Strategy:

- DFT Calculations: Predict logP and polar surface area to assess permeability .

- Molecular Dynamics (MD): Simulate compound-membrane interactions to explain variability in cellular uptake .

- Docking Studies: Compare binding affinities across protein isoforms (e.g., EGFR mutants) to clarify target selectivity .

Advanced: What spectroscopic techniques are critical for analyzing tautomeric behavior in the 1,2,4-triazole core?

Methodological Answer:

- ¹H NMR: Monitor chemical shifts of NH protons (δ 10–12 ppm) to detect thione-thiol tautomerism .

- IR Spectroscopy: Identify S-H stretches (~2550 cm⁻¹) in thiol forms versus C=S (~1250 cm⁻¹) in thione forms .

- X-ray Crystallography: Resolve crystal packing to confirm dominant tautomer in solid state .

Basic: What safety precautions are advised during handling due to potential thiol group reactivity?

Methodological Answer:

- Lab Practices:

- Use glove boxes or fume hoods to prevent exposure to volatile thiol byproducts.

- Avoid aqueous workups at high temperatures to minimize H₂S generation .

- Storage: Stabilize in inert atmospheres (N₂ or Ar) at 2–8°C to prevent oxidation of sulfur moieties .

Advanced: How can metabolic stability be assessed for in vivo pharmacokinetic studies?

Methodological Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.